molecular formula C17H17N3O B2889361 1-Prop-2-enyl-4-(1-prop-2-ynylbenzimidazol-2-yl)pyrrolidin-2-one CAS No. 876887-69-3

1-Prop-2-enyl-4-(1-prop-2-ynylbenzimidazol-2-yl)pyrrolidin-2-one

Cat. No. B2889361
CAS RN: 876887-69-3
M. Wt: 279.343
InChI Key: SJLVCFKLFKCFOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1,5-substituted pyrrolidin-2-ones, which includes 1-Prop-2-enyl-4-(1-prop-2-ynylbenzimidazol-2-yl)pyrrolidin-2-one, involves a straightforward synthetic route from donor–acceptor cyclopropanes bearing an ester group as one of the acceptor substituents . This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines (anilines, benzylamines, etc.) to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .


Molecular Structure Analysis

The molecular structure of 1-Prop-2-enyl-4-(1-prop-2-ynylbenzimidazol-2-yl)pyrrolidin-2-one is based on the pyrrolidin-2-one skeleton, which is a component of many biologically active molecules . The structure is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Chemical Reactions Analysis

In the synthesis process, donor–acceptor cyclopropanes react as 1,4- C, C -dielectrophiles, and amines react as 1,1-dinucleophiles . The resulting di- and trisubstituted pyrrolidin-2-ones can be also used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds of interest to medicinal chemistry and pharmacology, such as benz [ g ]indolizidine derivatives .

Scientific Research Applications

Medicinal Chemistry: Potential Therapeutic Agents

The structure of 1-Prop-2-enyl-4-(1-prop-2-ynylbenzimidazol-2-yl)pyrrolidin-2-one suggests it could be useful in the development of new therapeutic agents. Pyrrolidin-2-ones are known to be a core structure in many pharmacologically active molecules . They have been identified as inhibitors of various biological targets such as histone deacetylases and cannabinoid receptors, which are crucial in the treatment of diseases like cancer and neurological disorders .

Chemical Synthesis: Building Blocks for Complex Molecules

This compound could serve as a versatile intermediate in organic synthesis. The reactive sites present in the molecule, such as the alkene and alkyne groups, allow for various chemical transformations that can lead to the synthesis of complex, nitrogen-containing polycyclic compounds. These compounds have applications in medicinal chemistry and pharmacology, potentially leading to the development of new drugs .

properties

IUPAC Name

1-prop-2-enyl-4-(1-prop-2-ynylbenzimidazol-2-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-3-9-19-12-13(11-16(19)21)17-18-14-7-5-6-8-15(14)20(17)10-4-2/h2-3,5-8,13H,1,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLVCFKLFKCFOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.